Methods and Technical Details:
Arkrertysfghha can be synthesized using solid-phase peptide synthesis (SPPS), a common technique for producing peptides. The process involves sequentially adding protected amino acids to a solid support, followed by deprotection steps to yield the desired peptide sequence. The final product is typically purified through high-performance liquid chromatography (HPLC) to achieve a purity level of at least 95% .
The synthesis may also involve the use of trifluoroacetate salts to enhance solubility and stability during storage and application . Detailed protocols for synthesizing such peptides often include specific conditions for coupling reactions, deprotection methods, and purification techniques.
Structure and Data:
The molecular structure of Arkrertysfghha reveals a linear arrangement of amino acids that form a specific conformation critical for its interaction with the Akt protein. The peptide has a molecular formula of C₇₄H₁₁₄N₂₈O₂₀, indicating its complex nature with multiple functional groups contributing to its biological activity .
Crystallographic studies may provide insights into its three-dimensional structure, which is essential for understanding how it binds to Akt and inhibits its activity. For instance, structural analyses have shown that peptides like Arkrertysfghha can adopt conformations that allow them to fit into the substrate binding sites of kinases effectively .
Reactions and Technical Details:
Arkrertysfghha acts primarily through competitive inhibition of Akt phosphorylation. In biochemical assays, it has been demonstrated to inhibit histone H2B phosphorylation by Akt with an inhibition constant (Ki) of approximately 12 µM .
In vitro studies often involve kinase mobility shift assays where the peptide is incubated with Akt and ATP, allowing researchers to assess the extent of phosphorylation on specific substrates. The reaction conditions typically include buffers such as Hepes and magnesium chloride to facilitate enzyme activity .
Process and Data:
The mechanism by which Arkrertysfghha exerts its inhibitory effects involves binding to the substrate binding site of Akt, thereby preventing the phosphorylation of downstream targets essential for cell survival and proliferation. This inhibition can lead to reduced activation of pathways involved in cancer progression .
Research indicates that the binding affinity of Arkrertysfghha for Akt is influenced by specific residues within the peptide sequence that are critical for recognition by the kinase's active site. The interaction between Arkrertysfghha and Akt results in altered phosphorylation dynamics, particularly at key serine residues that regulate Akt activity .
Physical and Chemical Properties:
Arkrertysfghha is characterized as a hygroscopic off-white solid when supplied as a trifluoroacetate salt . Its high purity level (≥95% by HPLC) ensures reliable performance in experimental settings.
The peptide's solubility is affected by pH and ionic strength, which are crucial factors to consider during experimental design. Additionally, the stability of Arkrertysfghha under various storage conditions must be assessed to ensure its efficacy in biological assays.
Scientific Uses:
Arkrertysfghha has significant applications in biomedical research, particularly in studies focused on cancer biology and signal transduction pathways involving Akt. Its ability to inhibit Akt makes it a valuable tool for investigating the role of this kinase in cellular processes such as metabolism, growth, and apoptosis.
Furthermore, it can be utilized in drug discovery efforts aimed at developing novel therapeutics targeting aberrant Akt signaling in various diseases. Researchers employ Arkrertysfghha in assays designed to elucidate signaling pathways affected by Akt modulation, contributing to a deeper understanding of cellular responses under pathological conditions .
The peptide Arkrertysfghha (systematically named AKTide-2T) emerged in the early 2000s as a rationally designed substrate for serine/threonine kinases, particularly Akt/PKB/Rac-protein kinase. Its sequence (ARKRERTYSFGHHA) incorporates a central phosphoacceptor tyrosine (Y) flanked by residues optimized for high-affinity interactions with Akt’s catalytic cleft. Early biochemical assays demonstrated its exceptional kinetic properties, with a K~m~ of 3.9 μM for Akt—significantly lower than native substrates. This established it as a gold-standard tool for in vitro kinase activity quantification [9]. Historically, its design represented a shift from empirical peptide libraries to structure-informed substrate engineering, leveraging crystallographic data of kinase-substrate complexes. Its adoption facilitated mechanistic studies of Akt signaling dysregulation in cancer and metabolic diseases, providing a reliable readout for inhibitor screening [4] [9].
Table 1: Computational Approaches Applied to Arkrertysfghha Optimization
| Method | Application | Outcome Example |
|---|---|---|
| VAE/GAN | Stability enhancement | R→D-Arg substitution; t₁/₂ increased 2.5× |
| 3D Pharmacophore | Conformational constraint | Cyclized analog (ΔG~bind~ improved by -1.8 kcal/mol) |
| Property Clustering | Solubility optimization | Lysine-glycine linker; solubility +40% |
Despite its utility, Arkrertysfghha’s applications face unresolved challenges:
Table 2: Key Knowledge Gaps and Research Imperatives
| Gap | Experimental Limitation | Required Innovation |
|---|---|---|
| Synthetic complexity | Low yield of modified analogs | ML-guided protecting group optimization |
| Isoform-specific dynamics | Static crystal structures | Long-timescale MD + Markov state models |
| Microenvironmental response | Standard buffer-based assays | QSPR models incorporating redox/pH variables |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: